molecular formula C2H8B2N2 B1614369 Ethylenediaminebisborane CAS No. 15165-88-5

Ethylenediaminebisborane

Cat. No. B1614369
CAS RN: 15165-88-5
M. Wt: 81.73 g/mol
InChI Key: ZXEMRGUTUHLXAP-UHFFFAOYSA-N
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Description

Ethylenediaminebisborane (EDAB) is a compound that has been demonstrated as a suitable hydrogen source for transfer hydrogenation reactions on C-C double bonds mediated by metal nanoparticles . Moreover, EDAB also acts as a reducing agent for carbonyl functionalities in water under metal-free conditions .


Molecular Structure Analysis

Theoretical and experimental pathways for the dehydrogenation of Ethylenediaminebisborane have been reported . These studies were facilitated by tributylmethylammonium methyl sulfate .


Chemical Reactions Analysis

Ethylenediaminebisborane has been used as a hydrogen source for transfer hydrogenation reactions on C-C double bonds . It also acts as a reducing agent for carbonyl functionalities in water under metal-free conditions .

Scientific Research Applications

Hydrogen Storage and Generation

EDAB is recognized for its potential in hydrogen storage due to its high hydrogen content. It can release hydrogen through dehydrogenation, which can be facilitated by ionic liquids like tributylmethylammonium methyl sulfate . This property is particularly valuable in the context of renewable energy, where efficient and safe hydrogen storage is crucial.

Catalysis

In the field of catalysis, EDAB serves as a hydrogen source for transfer hydrogenation reactions . It can mediate such reactions on C-C double bonds using metal nanoparticles . This application is significant in the synthesis of fine chemicals and pharmaceuticals, where selective hydrogenation is often required.

Organic Synthesis

EDAB’s role in organic synthesis includes acting as a reducing agent for carbonyl functionalities in water under metal-free conditions . This expands the toolkit available to chemists for the reduction of various organic compounds, which is a fundamental step in many synthetic pathways.

Energy Applications

In energy-related applications, EDAB is used for its ability to release hydrogen upon thermal treatment . This makes it a candidate for on-board hydrogen release systems, which are being explored for fuel cell-powered vehicles .

Materials Science

EDAB contributes to materials science through its involvement in the synthesis of nanoparticles . These nanoparticles are used as catalysts in green synthesis and energy applications, showcasing EDAB’s role in the development of environmentally friendly materials .

Environmental Applications

The environmental applications of EDAB include its use in hydrolytic hydrogen production . Catalysts like Ni/NixByZr and Pd-Ni/NixByZr enhance the hydrogen production yield and reduce reaction time, which is beneficial for sustainable energy practices .

Pharmaceutical Industry

While direct applications of EDAB in pharmaceuticals are not extensively documented, its role as a reducing agent and in catalysis indirectly contributes to the synthesis of pharmaceutical compounds . The precise control over chemical reactions afforded by EDAB can lead to the development of novel drugs .

High-Pressure Materials Science

EDAB is also studied in high-pressure materials science for its structural transformations under pressure . This research can lead to new insights into the behavior of materials under extreme conditions, which has implications for various industrial processes .

Safety And Hazards

Ethylenediamine, a related compound, is considered hazardous. It is flammable, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful if swallowed or if inhaled .

Future Directions

Ethylenediaminebisborane’s use as a hydrogen source for transfer hydrogenation reactions suggests potential future applications in this area . Its ability to act as a reducing agent for carbonyl functionalities in water under metal-free conditions also indicates potential future directions .

properties

InChI

InChI=1S/C2H8B2N2/c3-5-1-2-6-4/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEMRGUTUHLXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-][NH2+]CC[NH2+][B-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8B2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90637905
Record name PUBCHEM_24190735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediaminebisborane

CAS RN

15165-88-5
Record name Ethylenediaminebisborane
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PUBCHEM_24190735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borane ethylenediamine complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediaminebisborane
Reactant of Route 2
Ethylenediaminebisborane

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